3-methyl-1-[(trimethylsilyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
3-Methyl-1-[(trimethylsilyl)methyl]-1H-pyrazol-4-amine is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a methyl group at the 3-position and a trimethylsilylmethyl group at the 1-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-[(trimethylsilyl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 3-position can be introduced using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Introduction of the Trimethylsilylmethyl Group: The trimethylsilylmethyl group at the 1-position can be introduced using trimethylsilyl chloride and a suitable base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-[(trimethylsilyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce nitro groups or other oxidized functionalities.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines to replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Alkyl halides, amines, strong bases.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Alkylated or amino-substituted pyrazoles.
Scientific Research Applications
3-Methyl-1-[(trimethylsilyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-methyl-1-[(trimethylsilyl)methyl]-1H-pyrazol-4-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely based on the intended use of the compound.
Comparison with Similar Compounds
Imidazole: A five-membered heterocyclic compound similar to pyrazole but with a different arrangement of nitrogen atoms.
Pyrazole derivatives: Other pyrazole derivatives with different substituents at various positions on the ring.
Uniqueness: 3-Methyl-1-[(trimethylsilyl)methyl]-1H-pyrazol-4-amine is unique due to the presence of the trimethylsilylmethyl group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. This group can enhance the compound's stability and modify its biological activity.
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Properties
CAS No. |
2375273-97-3 |
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Molecular Formula |
C8H17N3Si |
Molecular Weight |
183.3 |
Purity |
95 |
Origin of Product |
United States |
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